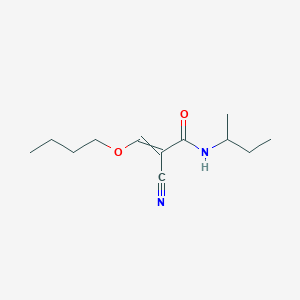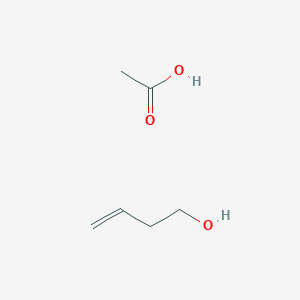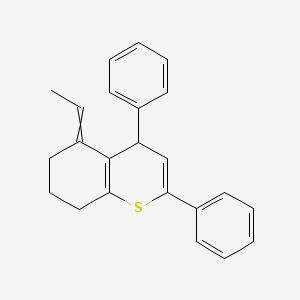
4-(2,2-Dibutoxypropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dibutoxypropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a phenol group substituted with a 2,2-dibutoxypropyl group, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aryl halide with a nucleophile.
Fries Rearrangement: This method involves the rearrangement of phenolic esters under the influence of a Lewis acid to yield hydroxyaryl ketones.
Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines to yield phenols.
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the hydrolysis of diazonium salts. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dibutoxypropyl)phenol undergoes several types of chemical reactions:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used.
Electrophilic Substitution: Dilute nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride and stannous chloride are typical reducing agents.
Major Products
Oxidation: Quinones
Electrophilic Substitution: Nitro, sulfo, and halogenated phenols
Reduction: Hydroquinones
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dibutoxypropyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and its ability to neutralize free radicals.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,2-Dibutoxypropyl)phenol involves its interaction with biological membranes and proteins. As a phenol, it can disrupt cell membranes and denature proteins through its ability to form hydrogen bonds and interact with hydrophobic regions . This makes it effective as an antimicrobial and antioxidant agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
4-tert-Butylphenol: Used in the production of resins and as an intermediate in organic synthesis.
Phenol: A basic phenolic compound with antiseptic properties.
Uniqueness
4-(2,2-Dibutoxypropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dibutoxypropyl group enhances its solubility and reactivity compared to simpler phenols .
Eigenschaften
CAS-Nummer |
90176-82-2 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-(2,2-dibutoxypropyl)phenol |
InChI |
InChI=1S/C17H28O3/c1-4-6-12-19-17(3,20-13-7-5-2)14-15-8-10-16(18)11-9-15/h8-11,18H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
HBENKPIIFUIBRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(CC1=CC=C(C=C1)O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phenylsilane](/img/structure/B14357148.png)
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
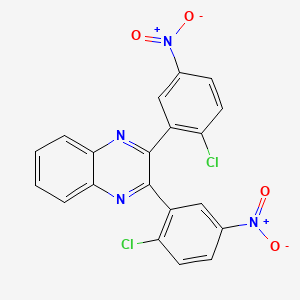
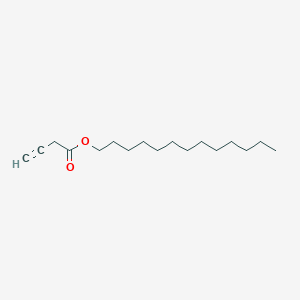
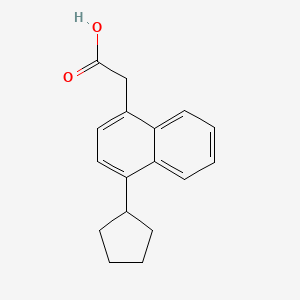
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
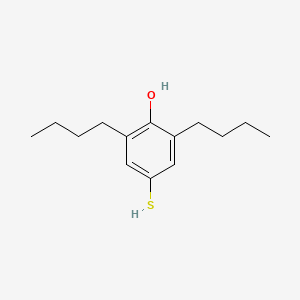
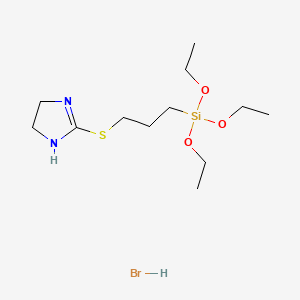

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
